Methanone, bis[4-(1-methylethyl)phenyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanone, bis[4-(1-methylethyl)phenyl]- can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5COCl+2C6H5CH(CH3)2AlCl3(C6H5CH(CH3)2)2CO+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of methanone, bis[4-(1-methylethyl)phenyl]- often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Methanone, bis[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methanone, bis[4-(1-methylethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of methanone, bis[4-(1-methylethyl)phenyl]- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The central carbonyl group plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions .
Comparison with Similar Compounds
Methanone, bis[4-(1-methylethyl)phenyl]- can be compared with other benzophenone derivatives:
Benzophenone: Lacks the isopropyl groups, making it less sterically hindered.
4-Hydroxybenzophenone: Contains a hydroxyl group, increasing its polarity and reactivity.
4,4’-Bis(diethylamino)benzophenone: Features diethylamino groups, enhancing its electron-donating properties.
These comparisons highlight the unique structural and chemical properties of methanone, bis[4-(1-methylethyl)phenyl]-, which influence its reactivity and applications .
Properties
CAS No. |
21192-57-4 |
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Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
bis(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C19H22O/c1-13(2)15-5-9-17(10-6-15)19(20)18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3 |
InChI Key |
HYMDTLMKYVMHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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